Formamidine acetate Formamidine acetate
Brand Name: Vulcanchem
CAS No.: 3473-63-0
VCID: VC21080836
InChI: InChI=1S/C2H4O2.CH4N2/c1-2(3)4;2-1-3/h1H3,(H,3,4);1H,(H3,2,3)
SMILES: CC(=O)O.C(=N)N
Molecular Formula: C3H8N2O2
Molecular Weight: 104.11 g/mol

Formamidine acetate

CAS No.: 3473-63-0

Cat. No.: VC21080836

Molecular Formula: C3H8N2O2

Molecular Weight: 104.11 g/mol

* For research use only. Not for human or veterinary use.

Formamidine acetate - 3473-63-0

Specification

CAS No. 3473-63-0
Molecular Formula C3H8N2O2
Molecular Weight 104.11 g/mol
IUPAC Name acetic acid;methanimidamide
Standard InChI InChI=1S/C2H4O2.CH4N2/c1-2(3)4;2-1-3/h1H3,(H,3,4);1H,(H3,2,3)
Standard InChI Key XPOLVIIHTDKJRY-UHFFFAOYSA-N
Isomeric SMILES CC(=O)[O-].C(=N)[NH3+]
SMILES CC(=O)O.C(=N)N
Canonical SMILES CC(=O)[O-].C(=[NH2+])N

Introduction

Chemical Identity and Basic Properties

Formamidine acetate, also known as methanimidamide monoacetate or formamidinium acetate, is a salt formed from formamidine and acetic acid. The compound has a molecular formula of C₃H₈N₂O₂, which can also be represented as CH₄N₂ - C₂H₄O₂, indicating its salt structure .

Identification Data

The following table provides the key identification parameters for formamidine acetate:

ParameterValue
CAS Number3473-63-0
Molecular FormulaC₃H₈N₂O₂
Molecular Weight104.11 g/mol
IUPAC NameAcetic acid; methanimidamide
InChIInChI=1S/C2H4O2.CH4N2/c1-2(3)4;2-1-3/h1H3,(H,3,4);1H,(H3,2,3)
InChI KeyXPOLVIIHTDKJRY-UHFFFAOYSA-N
SMILESC(C)(=O)O.C(=N)N

Synthesis Methods

Several methods have been developed for the synthesis of formamidine acetate, each with its own advantages and applications. These methods have evolved to improve yield, reduce environmental impact, and enhance cost-effectiveness.

Classical Synthesis

The traditional synthesis of formamidine acetate involves the reaction of ethyl orthoformate with ammonia in the presence of acetic acid. This reaction produces formamidine acetate with ethanol as a byproduct, which is subsequently removed by distillation . The reaction proceeds as follows:

HC(OEt)₃ + NH₃ + CH₃COOH → HC(=NH)NH₂⁺·CH₃COO⁻ + 3EtOH

According to research by Taylor and Ehrhart, this method provides pure formamidine acetate in an 84% yield. The procedure involves heating a mixture of ethyl orthoformate and glacial acetic acid to boiling, followed by passing dry ammonia through the solution .

Alternative Methods

Applications in Pharmaceutical Industry

Formamidine acetate has established itself as a valuable compound in pharmaceutical research and development, serving various functions from synthesis intermediates to active ingredients.

Synthesis of Active Pharmaceutical Ingredients

Formamidine acetate serves as a key intermediate in the synthesis of numerous active pharmaceutical ingredients. Its unique structure makes it particularly useful as a condensing agent for the preparation of heterocyclic compounds that form the core of many medicinal products .

Anti-tuberculosis Properties

Research has identified formamidine acetate as an anti-tuberculosis drug belonging to the aminoglycoside class. It inhibits bacterial growth by binding to DNA-dependent RNA polymerase, thereby preventing transcription and replication processes essential for bacterial survival .

Heterocyclic Compound Formation

Formamidine acetate can be used directly in many condensation reactions without prior liberation of free formamidine, making it particularly useful in synthetic procedures. For example:

  • Direct condensation with ethyl cyanoacetate in ethanol solution gives ethyl aminomethylenecyanoacetate in 63% yield

  • Condensation with o-phenylenediamine produces benzimidazole in 76% yield

Applications in Material Science and Energy Technology

One of the most promising modern applications of formamidine acetate is in the field of renewable energy, particularly in the development and enhancement of perovskite solar cells.

Perovskite Solar Cell Applications

Formamidine acetate is widely used in the preparation of formamidinium lead triiodide (FAPbI₃) perovskites for solar cells. It also plays a crucial role in the synthesis of formamidinium lead bromide nanocrystals for display applications .

Interface Modification in Solar Cells

Recent research has demonstrated that formamidine acetate can significantly improve the efficiency of perovskite solar cells through interface modification. When introduced to the TiO₂/perovskite interface, formamidine acetate (FAAc) has been shown to:

  • Passivate interface defects

  • Tune energy arrays

  • Improve crystal properties

Stabilization of Tin-Based Perovskites

A 2021 study revealed that formamidine acetate can regulate crystallization and enhance stabilization in tin-based perovskite solar cells. Researchers developed a strategy for the formation of FASnI₃ perovskites by introducing formamidine acetate, resulting in:

  • High-quality films with suppressed defects

  • Champion power conversion efficiency (PCE) reaching 9.96%

  • Retention of 82% of initial PCE after 1500 hours of light aging tests

This approach benefits from the iodide-coordinated cation (FA⁺) and crystallization-regulated anion (AC⁻) properties of formamidine acetate, making it an invaluable additive for next-generation solar cell research .

Industrial Applications

Beyond its applications in pharmaceuticals and energy technology, formamidine acetate has found utility across several other industries due to its unique properties.

Agricultural Applications

In agriculture, formamidine acetate serves primarily as a biocide in agrochemicals. It is commonly added to fungicides and insecticides to enhance their efficacy against various pests and plant diseases . Its relatively low toxicity makes it an attractive alternative to other more harmful chemical additives.

Textile Industry Applications

The textile industry employs formamidine acetate to prevent the growth of microorganisms that cause odor and discoloration in fabrics. Additionally, it functions as a fixative for dyes in fabric production, helping to maintain color integrity and longevity .

Cosmetic Industry Applications

In cosmetic formulations, formamidine acetate serves as a preservative that inhibits microbial growth, thereby extending the shelf life of products. Its relatively low toxicity profile makes it suitable for products designed for human use .

Chemical Mechanical Polishing

A relatively new application involves using formamidine acetate as a complexing agent in the chemical mechanical polishing (CMP) process of tantalum-based barrier layers for through-silicon vias wafers. Formamidine acetate has shown great potential in this application, being particularly suitable for the removal of TSV tantalum materials .

Recent Research and Future Perspectives

Recent scientific publications indicate growing interest in formamidine acetate across multiple fields, with particular emphasis on its applications in advanced materials and renewable energy technologies.

Advances in Perovskite Solar Cell Research

Studies published in 2022-2023 demonstrate continuing innovation in using formamidine acetate to enhance perovskite solar cells:

  • Research has shown that formamidine acetate can stabilize the perovskite lattice and suppress Sn²⁺/Sn⁴⁺ oxidation in tin perovskite solar cells

  • Integration of formamidine acetate into device architecture has improved both efficiency and stability of low-temperature-processed perovskite solar cells

Chemical Mechanical Polishing Innovations

A 2023 study explored the role of formamidine acetate as a complexing agent in the chemical mechanical polishing process, highlighting its potential in semiconductor manufacturing technologies .

Future Research Directions

Based on current research trends, future studies on formamidine acetate are likely to focus on:

  • Development of more sustainable and greener synthesis methods

  • Exploration of new applications in emerging technologies

  • Further investigation of its biological activities for pharmaceutical applications

  • Enhancement of its role in next-generation solar cell technologies

  • Potential applications in other green chemistry processes

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